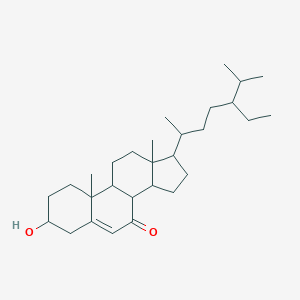

3-Hydroxystigmast-5-en-7-one

Übersicht

Beschreibung

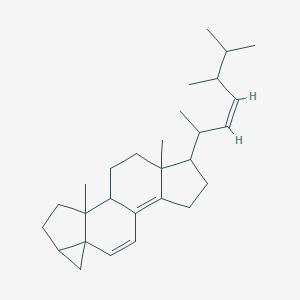

3-Hydroxystigmast-5-en-7-one is a steroid . It derives from a hydride of a stigmastane . It is a natural product found in Pourthiaea arguta, Ficus erecta var. beecheyana, and other organisms .

Synthesis Analysis

The natural compound (24R)-3β-hydroxystigmast-5-en-7-one has been synthesized from β-sitosterol . Three stigmastane steroids: 6-hydroxystigmast-4-en-3-one, stigmast-4-en-3-one, and 3-hydroxystigmast-5-en-7-one were successfully isolated from the acetone extract of Dryobalanps oblongifolia stem bark .Molecular Structure Analysis

The molecular formula of 3-Hydroxystigmast-5-en-7-one is C29H48O2 . The average mass is 428.690 Da and the monoisotopic mass is 428.365417 Da . The IUPAC name is (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one .Physical And Chemical Properties Analysis

The density of 3-Hydroxystigmast-5-en-7-one is 1.0±0.1 g/cm3. It has a boiling point of 536.1±29.0 °C at 760 mmHg. The vapour pressure is 0.0±3.2 mmHg at 25°C. The enthalpy of vaporization is 93.5±6.0 kJ/mol and the flash point is 226.1±16.9 °C . The index of refraction is 1.526 and the molar refractivity is 129.3±0.4 cm3 .Wissenschaftliche Forschungsanwendungen

Antihyperlipidemic Agent

Beta-sitosterol, which is structurally similar to cholesterol, competes with cholesterol for absorption in the body. This property makes it an effective antihyperlipidemic agent .

Antimicrobial Activity

Beta-sitosterol has been found to exhibit antimicrobial activity, making it potentially useful in the treatment of infections .

Anti-inflammatory Properties

Beta-sitosterol has been shown to have anti-inflammatory properties. This could make it beneficial in the treatment of conditions characterized by inflammation .

Anticancer Activity

Research has indicated that beta-sitosterol may have anticancer properties. This could potentially make it a valuable tool in the fight against cancer .

Antioxidant Properties

Beta-sitosterol has been found to have antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Immunomodulatory Activity

Beta-sitosterol has been found to have immunomodulatory activity. This means it can modify the immune response or the functioning of the immune system .

Antidiabetic Properties

Beta-sitosterol has been found to have antidiabetic properties, potentially making it useful in the management of diabetes .

Antinociceptive Properties

Beta-sitosterol has been found to have antinociceptive properties, which means it can reduce the sensation of pain .

Wirkmechanismus

Target of Action

7-Oxo-beta-sitosterol, also known as 3-Hydroxystigmast-5-en-7-one or 3beta-hydroxy-stigmast-5-en-7-one, is a natural steroid found in various plant species .

Mode of Action

It is known that beta-sitosterol, a similar compound, has various pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, and antinociceptive effects

Biochemical Pathways

Beta-sitosterol, a compound structurally similar to 7-oxo-beta-sitosterol, is biosynthesized in plants via the mevalonic acid pathway . It is an integral component of the membrane lipid bilayer involved in the stabilization of cell membranes . It’s likely that 7-oxo-beta-sitosterol may be involved in similar biochemical pathways, but specific studies on this compound are currently lacking.

Pharmacokinetics

It is known that beta-sitosterol, despite being prevalent in a vegetarian diet, is very less absorbed . Beta-sitosterol competes with cholesterol for absorption due to the similarity in their structure

Result of Action

It has been found that beta-sitosterol has various pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, and antinociceptive effects

Action Environment

It is known that the compound is a natural steroid found in various plant species , suggesting that it may be influenced by factors such as plant growth conditions, extraction methods, and storage conditions

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3/t19-,20-,22+,23-,24+,25+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFXJOAKQGDRCT-ZIHMWMKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942496 | |

| Record name | 3-Hydroxystigmast-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxystigmast-5-en-7-one | |

CAS RN |

2034-74-4 | |

| Record name | 7-Ketositosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2034-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxystigmast-5-en-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxystigmast-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

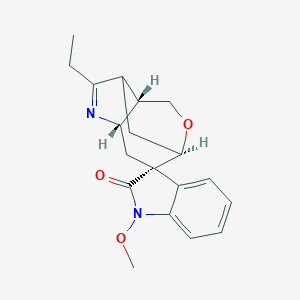

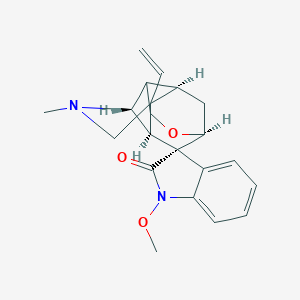

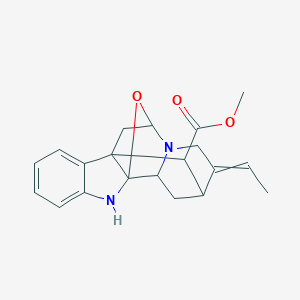

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 3-Hydroxystigmast-5-en-7-one?

A1: Unfortunately, the provided research abstracts do not provide detailed spectroscopic data for 3-Hydroxystigmast-5-en-7-one. To obtain this information, one would need to consult full research articles or databases specializing in chemical characterization.

Q2: From what natural sources can 3-Hydroxystigmast-5-en-7-one be isolated?

A2: 3-Hydroxystigmast-5-en-7-one has been isolated from several plant sources, including:

- Dryobalanops oblongifolia stem bark []

- Spatholobus uniauritus Wei (Hematischesis cane) []

- Ficus hirta roots []

- Miscanthus x giganteus core []

- Girardinia diversifolia root []

Q3: Are there any studies on the Structure-Activity Relationship (SAR) of 3-Hydroxystigmast-5-en-7-one?

A3: The provided abstracts do not delve into specific SAR studies for 3-Hydroxystigmast-5-en-7-one. Investigating the impact of structural modifications on its activity, potency, and selectivity would require further research.

Q4: What analytical methods are used to characterize and quantify 3-Hydroxystigmast-5-en-7-one?

A5: The research abstracts mention the use of various chromatographic techniques for the isolation and purification of 3-Hydroxystigmast-5-en-7-one, including silica gel column chromatography, Sephadex LH-20 column chromatography, ODS column chromatography, and HPLC. [, , ] Structure elucidation is typically achieved through spectroscopic methods like NMR and MS. [, , ] For quantification, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to analyze lipophilic extracts containing the compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)